molecular formula C8H3BrF3N B3042222 2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile CAS No. 537033-58-2

2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile

Cat. No. B3042222
CAS RN: 537033-58-2
M. Wt: 250.01 g/mol
InChI Key: LXGFPWJMVPICIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile consists of a bromine atom and three fluorine atoms attached to a phenyl ring, which is further connected to an acetonitrile group.


Chemical Reactions Analysis

While specific chemical reactions involving 2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile are not available, similar compounds have been used in various chemical reactions. For example, trifluorophenylboronic acid has been involved in Suzuki-Miyaura coupling reactions .


Physical And Chemical Properties Analysis

2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Safety And Hazards

While specific safety and hazard information for 2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile is not available, similar compounds have been classified as hazardous. They may cause skin and eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

2-(4-bromo-2,3,6-trifluorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3N/c9-5-3-6(10)4(1-2-13)7(11)8(5)12/h3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGFPWJMVPICIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.